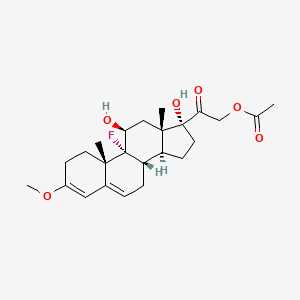
Fenbutrazate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Fenbutrazate-d4 involves the incorporation of deuterium atoms into the Fenbutrazate molecule. The general synthetic route includes the esterification of 2-phenylbutyric acid with 2-(3-methyl-2-phenylmorpholino)ethanol-d4. The reaction conditions typically involve the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent . Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity.
Analyse Chemischer Reaktionen
Fenbutrazate-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or morpholine moiety, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Fenbutrazate-d4 is primarily used in scientific research as a biochemical tool for studying metabolic pathways and drug interactions. Its deuterated form allows for more precise tracking in metabolic studies using techniques like mass spectrometry . Additionally, it is used in proteomics research to study protein-ligand interactions and in environmental research as a standard for detecting pollutants.
Wirkmechanismus
Fenbutrazate-d4, like its non-deuterated counterpart, acts as a psychostimulant. It functions by increasing the release of norepinephrine and dopamine in the brain, leading to heightened alertness and reduced appetite . The molecular targets include norepinephrine and dopamine transporters, which are involved in the reuptake of these neurotransmitters. By inhibiting their reuptake, this compound increases the concentration of norepinephrine and dopamine in the synaptic cleft, enhancing their effects .
Vergleich Mit ähnlichen Verbindungen
Fenbutrazate-d4 is similar to other psychostimulants such as phenmetrazine and phendimetrazine. its deuterated form provides unique advantages in research applications due to its stability and distinguishability in mass spectrometry . Other similar compounds include:
Phenmetrazine: A stimulant with similar appetite suppressant properties.
Phendimetrazine: A prodrug that is metabolized into phenmetrazine.
Morazone: Another psychostimulant with similar effects.
This compound’s uniqueness lies in its deuterated form, which allows for more precise and accurate research applications.
Eigenschaften
Molekularformel |
C23H29NO3 |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
[1,1,2,2-tetradeuterio-2-(3-methyl-2-phenylmorpholin-4-yl)ethyl] 2-phenylbutanoate |
InChI |
InChI=1S/C23H29NO3/c1-3-21(19-10-6-4-7-11-19)23(25)27-17-15-24-14-16-26-22(18(24)2)20-12-8-5-9-13-20/h4-13,18,21-22H,3,14-17H2,1-2H3/i15D2,17D2 |
InChI-Schlüssel |
BAQKJENAVQLANS-XLBLAKOUSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C(CC)C1=CC=CC=C1)N2CCOC(C2C)C3=CC=CC=C3 |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCN2CCOC(C2C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13435940.png)


![ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate](/img/structure/B13435954.png)








